Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate
Description
Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S. It is characterized by the presence of an imidazole ring substituted with an ethyl ester group at the 4-position and a mercapto group at the 2-position.
Properties
Molecular Formula |
C6H8N2O2S |
|---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
ethyl 2-sulfanylidene-1,5-dihydroimidazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3-4H,2H2,1H3,(H,8,11) |
InChI Key |
ZTBYVFKQSHUVAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=S)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-mercapto-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-mercaptoacetate with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: In industrial settings, the production of ethyl 2-mercapto-1H-imidazole-4-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: Ethyl 2-mercapto-1H-imidazole-4-carboxylate can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with different functional groups.
Scientific Research Applications
Chemistry
Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the formation of new materials with unique properties.
Research has shown that this compound exhibits potential antimicrobial and anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Case Study: Anticancer Activity
A study investigating the effects of this compound on human leukemia cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis in a concentration-dependent manner, activating caspase pathways and altering mitochondrial membrane potential .
Pharmaceutical Development
The compound is being explored for its potential use as a pharmaceutical agent . Its unique structure allows it to interact with biological targets effectively, making it suitable for drug development aimed at treating various diseases, including cancer and infections.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its ability to undergo diverse chemical reactions such as oxidation and substitution makes it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism by which ethyl 2-mercapto-1H-imidazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its imidazole ring and functional groups. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl 2-mercapto-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl imidazole-4-carboxylate: Lacks the mercapto group, which may result in different chemical reactivity and biological activity.
2-Mercaptoimidazole: Lacks the ethyl ester group, which can affect its solubility and interaction with biological targets.
Imidazole-4-carboxylic acid: Lacks both the ethyl ester and mercapto groups, leading to different chemical properties and applications.
These comparisons highlight the unique combination of functional groups in ethyl 2-mercapto-1H-imidazole-4-carboxylate, which contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-sulfanylidene-3,4-dihydroimidazole-4-carboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an imidazole ring and a thioxo group. This configuration contributes to its biological activities, making it a subject of extensive research.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cell signaling and proliferation .
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic functions.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells and modulation of tumor microenvironments .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity :
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective concentration levels for therapeutic applications.Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20
Pharmacological Studies
Research has also focused on the pharmacokinetics and bioavailability of this compound. Animal model studies suggest favorable absorption characteristics and moderate metabolism rates, which are critical for its development as a pharmaceutical agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other imidazole derivatives known for their biological activities:
| Compound | Biological Activity |
|---|---|
| Etomidate | Anesthetic agent |
| Metomidate | Radiopharmaceutical applications |
| Ethyl 5-methyl-2-sulfanylidene... | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
